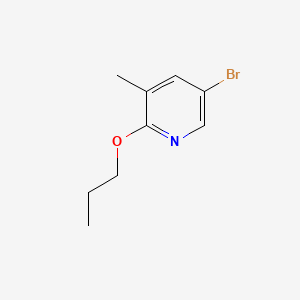

5-Bromo-3-methyl-2-propoxypyridine

説明

5-Bromo-3-methyl-2-propoxypyridine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a propoxy group at the 2nd position of the pyridine ring. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-2-propoxypyridine typically involves the bromination of 3-methyl-2-propoxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using standard techniques like distillation or recrystallization to obtain the desired compound in high purity .

化学反応の分析

Types of Reactions

5-Bromo-3-methyl-2-propoxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, with boronic acids or esters as coupling partners.

Major Products

Substitution Reactions: The major products are the substituted pyridine derivatives, where the bromine atom is replaced by the nucleophile.

Coupling Reactions: The major products are biaryl compounds formed by the coupling of the pyridine ring with the aryl group from the boronic acid or ester.

科学的研究の応用

Chemical Properties and Structure

5-Bromo-3-methyl-2-propoxypyridine is characterized by the following structural features:

- Bromine atom at the 5th position

- Methyl group at the 3rd position

- Propoxy group at the 2nd position of the pyridine ring

These functional groups contribute to its reactivity and potential interactions with biological targets.

Synthesis of Pharmaceuticals

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups that enhance biological activity. This versatility makes it valuable in medicinal chemistry for developing new drugs targeting specific diseases.

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant biological activities:

- Anticancer Properties : Compounds derived from this structure have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies have demonstrated that certain derivatives can disrupt mitochondrial function and increase reactive oxygen species levels, leading to cell cycle arrest and apoptosis in cancer models .

Mechanistic Studies

The compound is utilized in mechanistic studies to understand enzyme interactions and biological pathways. By modifying its structure, researchers can investigate how changes affect binding affinity and reactivity with specific enzymes or receptors.

Case Study 1: Anticancer Activity

In a recent study, a derivative of this compound was tested against various cancer cell lines. The results indicated:

- IC50 Values : The compound exhibited IC50 values ranging from 0.57 μM to 102 nM against breast cancer cell lines, demonstrating potent cytotoxicity and effective inhibition of tubulin polymerization .

Case Study 2: Enzyme Interaction

Another study explored the interaction between modified pyridine derivatives and specific protein kinases. The results highlighted that these compounds could significantly inhibit kinase activity, suggesting their potential as therapeutic agents against diseases characterized by dysregulated kinase signaling pathways .

Comparative Data Table

作用機序

The mechanism of action of 5-Bromo-3-methyl-2-propoxypyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the coupling partner .

類似化合物との比較

Similar Compounds

5-Bromo-2-methoxypyridine: Similar structure but with a methoxy group instead of a propoxy group.

5-Bromo-2-methylpyridine: Similar structure but without the propoxy group.

5-Bromo-3-methyl-2-methoxypyridine: Similar structure but with a methoxy group instead of a propoxy group.

Uniqueness

5-Bromo-3-methyl-2-propoxypyridine is unique due to the presence of the propoxy group at the 2nd position, which can influence its reactivity and the types of reactions it can undergo. This structural feature can also affect its physical and chemical properties, making it distinct from other similar compounds .

生物活性

5-Bromo-3-methyl-2-propoxypyridine (CAS No. 1261972-34-2) is a chemical compound that has garnered attention for its potential biological activities. Its molecular formula is with a molecular weight of approximately 230.1 g/mol. This compound is primarily studied for its interactions with biological systems, particularly in the context of medicinal chemistry and pharmacology.

The compound's physical properties include:

- Molecular Weight : 230.1 g/mol

- Boiling Point : Approximately 254.9 ± 35.0 °C

- Purity : Typically >97% in commercial preparations

Biological Activity

Research on this compound has indicated several biological activities, particularly in the context of its potential therapeutic applications:

Antimicrobial Activity

Studies have demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, structural modifications in similar compounds have shown effectiveness against various bacteria and fungi, suggesting that this compound may possess similar properties.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Mycobacterium tuberculosis | Potential |

Cancer Research

The compound's role as a potential anticancer agent has been explored, particularly through its interactions with specific kinases involved in cancer pathways. Inhibitors targeting the ATM (Ataxia Telangiectasia Mutated) kinase have been highlighted for their efficacy in enhancing the effects of conventional cancer treatments.

- Mechanism of Action : Inhibition of ATM kinase can lead to increased sensitivity to DNA-damaging agents used in chemotherapy, thus potentially improving treatment outcomes for cancer patients .

Case Studies

- In Vitro Studies : A study focused on the cytotoxic effects of various pyridine derivatives, including this compound, on cancer cell lines demonstrated significant apoptosis induction at certain concentrations, indicating its potential as a chemotherapeutic agent.

- Structure-Activity Relationship (SAR) : Research has emphasized the importance of substituents on the pyridine ring in modulating biological activity, with bromo and propoxy groups enhancing the compound's efficacy against certain targets .

Safety and Toxicology

While promising, the safety profile of this compound requires careful evaluation. Preliminary toxicity assessments suggest low acute toxicity; however, long-term studies are necessary to fully understand its safety in clinical applications.

特性

IUPAC Name |

5-bromo-3-methyl-2-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-3-4-12-9-7(2)5-8(10)6-11-9/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJZJPKXSPIBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682466 | |

| Record name | 5-Bromo-3-methyl-2-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261972-34-2 | |

| Record name | 5-Bromo-3-methyl-2-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。